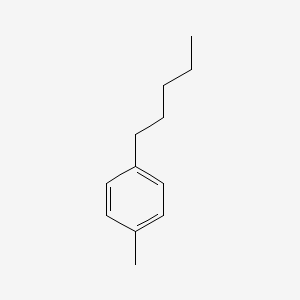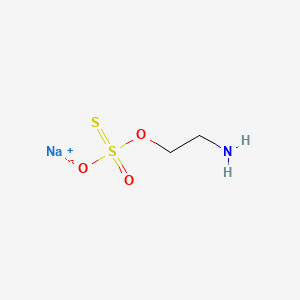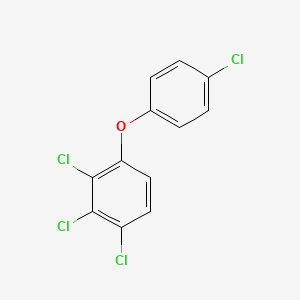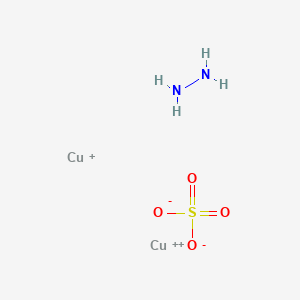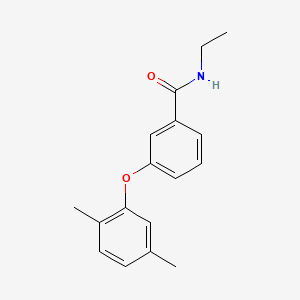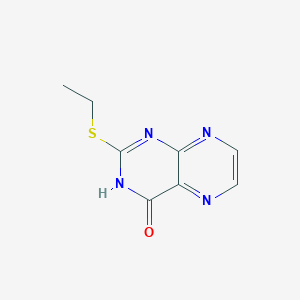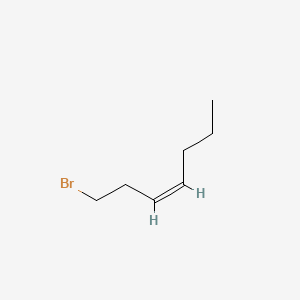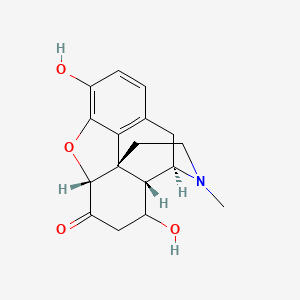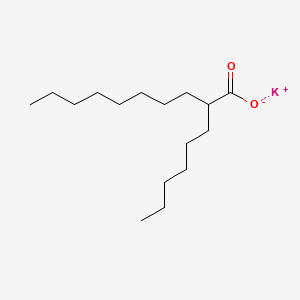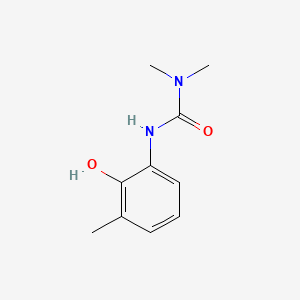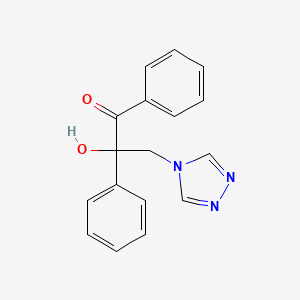![molecular formula C12H20O2 B12659335 ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate CAS No. 81907-73-5](/img/structure/B12659335.png)
ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a cyclopentene ring with three methyl groups and an ethyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Carboxylic Acid+EthanolH2SO4Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Transesterification: Different ester and ethanol.
科学的研究の応用
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
類似化合物との比較
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclopentene ring with three methyl groups, which imparts distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
81907-73-5 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate |
InChI |
InChI=1S/C12H20O2/c1-5-14-11(13)8-10-7-6-9(2)12(10,3)4/h6,10H,5,7-8H2,1-4H3/t10-/m0/s1 |
InChIキー |
RPDFFQYGAMUWKS-JTQLQIEISA-N |
異性体SMILES |
CCOC(=O)C[C@@H]1CC=C(C1(C)C)C |
正規SMILES |
CCOC(=O)CC1CC=C(C1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



